Cetyl palmitate
Overview
Description
Cetyl palmitate is a compound that has been extensively studied for its applications in various fields, including pharmaceuticals, cosmetics, and energy storage. It is a wax ester that can be synthesized through the esterification of cetyl alcohol with palmitic acid. This compound has been shown to be useful in the development of nanostructured lipid carriers (NLCs) for the topical delivery of lipophilic agents such as Coenzyme Q(10) , and as a phase change material (PCM) for thermal energy storage .
Synthesis Analysis
The synthesis of this compound can be achieved through a solvent-free system using lipase as a catalyst, as demonstrated in a study where the best reaction conditions were found to be at a stirring speed of 480 rpm, a temperature of 70°C, with 1.0% enzyme concentration and a 1:1 molar ratio of alcohol to acid . Additionally, this compound can be formed naturally by microorganisms such as Micrococcus cerificans, which directly esterify cetyl alcohol and palmitic acid formed from the oxidation of hexadecane .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various analytical techniques such as 1H nuclear magnetic resonance (1H NMR) and Fourier transformation infrared (FT-IR) spectroscopy. These techniques have verified the high purity of this compound synthesized under controlled conditions .
Chemical Reactions Analysis
This compound participates in chemical reactions within biological systems. For instance, palmitate, a component of this compound, is involved in the generation of ceramide species in cells, which can impact cellular functions such as insulin signaling and inflammation . Moreover, the interaction of this compound with other molecules like curcumin has been studied, revealing that it can form complexes that are capable of integrating into lipid membranes, which is relevant for drug delivery applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been characterized in several studies. It has been shown to have a melting temperature around 52.3°C and a latent heat of fusion of 180.9 J/g, making it suitable as a PCM . The crystallinity of this compound can affect the physical properties of lipid nanoparticles, with variations in the ratio of this compound to other components influencing the melting temperature and the structure of the lipid matrix . The physicochemical characterization of this compound-based NLCs has revealed a mean particle size in the range of 180-240 nm with a narrow polydispersity index, and zeta potential values indicating good physical stability .
Scientific Research Applications
Role in Drug Delivery Systems
Cetyl palmitate is utilized in the development of drug delivery systems. It has been found to be effective in the topical delivery of bioactive agents like curcumin. When combined with phosphatidylcholine, it forms structures capable of interacting with biological membranes, enhancing the potential for topical drug delivery applications (Girardon et al., 2020).
Solid Lipid Nanoparticles for Oral Delivery
This compound-based solid lipid nanoparticles (SLNs) have been researched for oral insulin delivery. These nanoparticles showed significant potential in promoting the oral absorption of insulin, demonstrating their usefulness in enhancing the bioavailability of drugs administered orally (Sarmento et al., 2007).
Impact on Physical Properties of Nanoparticles
Research on this compound SLNs encapsulating γ-oryzanol indicated that the crystallinity of these nanoparticles significantly affects their physical properties. The study suggested that the ratio of this compound to active compounds in SLNs is crucial for determining their characteristics, which is important for the design of effective drug delivery systems (Ruktanonchai et al., 2008).
Enhancement of Brain Drug Delivery
This compound SLNs have been shown to facilitate the delivery of drugs to the brain. For instance, incorporating vincristine sulfate into this compound SLNs enhanced its delivery to the brain, demonstrating the potential of these nanoparticles in treating brain tumors (Aboutaleb et al., 2014).
Encapsulation of Sensitive Compounds
This compound has been employed in solid lipid nanoparticles (SLNs) for the encapsulation of sensitive compounds like retinoids. The studies have shown that the degree of crystallinity in this compound impacts the entrapment and stability of these compounds, which is crucial for developing stable and effective formulations (Jenning & Gohla, 2001).
Thermal Energy Storage Applications
This compound has also found applications in thermal energy storage. Its combination with nickel foam has been studied for use in composite phase change materials, showcasing its potential in energy storage applications (Wang et al., 2020).
Mechanism of Action
Target of Action
Cetyl palmitate, also known as hexadecyl palmitate, is a type of ester derived from hexadecanoic acid and 1-hexadecanol . It is primarily used in the cosmetic industry as a thickener and emulsifier .
Mode of Action
In the context of cosmetics, it functions as a thickener and emulsifier, contributing to the texture and consistency of products .
Biochemical Pathways
This compound is a component of some solid lipid nanoparticles . These nanoparticles can be used as carriers for drug delivery, potentially influencing various biochemical pathways depending on the specific drug being delivered .
Pharmacokinetics
As a component of solid lipid nanoparticles, it may influence the pharmacokinetics of drugs delivered using these nanoparticles .
Result of Action
The results of this compound’s action can vary depending on its application. In cosmetics, it can improve the texture and consistency of products . When used in solid lipid nanoparticles for drug delivery, it can influence the release and efficacy of the drug .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the context of solid lipid nanoparticles, factors such as temperature and pH could potentially affect the stability of the nanoparticles and the release of the drug . Specific studies on how environmental factors influence the action of this compound are limited .
Future Directions
Cetyl palmitate is a good skincare ingredient. It offers moisturizing skin benefits and can also act as a thickening agent to give products their ideal viscosity . It is also considered an emollient, an ingredient that helps moisturize, protect, and lubricates the skin . It is expected to continue to be used in cosmetics and personal care products due to its beneficial properties .
properties
IUPAC Name |
hexadecyl hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDJXZJSCPSGGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047114 | |
Record name | Palmityl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Hexadecanoic acid, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
540-10-3, 95912-87-1, 100231-74-1 | |
Record name | Cetyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl palmitate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fatty acids, C16-18, C12-18-alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095912871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetyl palmitate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15782 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexadecanoic acid, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Palmityl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fatty acids, C16-18, C12-18-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexadecyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cetyl palmitate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZA2S6B08X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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